molecular formula C7H3F4NO B6254366 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde CAS No. 1260666-71-4

5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde

Cat. No. B6254366
CAS RN: 1260666-71-4
M. Wt: 193.1
InChI Key:
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Description

5-Fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde (5-FMP) is an organic compound with a wide range of applications in the scientific and pharmaceutical industries. It is a versatile compound, with a range of properties that make it suitable for a variety of applications. 5-FMP can be used in the synthesis of various compounds, as a reagent in various reactions, and as a starting material for the synthesis of drugs. In addition, 5-FMP is a useful intermediate for the synthesis of fluorinated compounds, and has been used in the synthesis of pharmaceuticals.

Mechanism of Action

5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is an electrophilic reagent, and its reaction with nucleophiles involves the formation of a covalent bond between the electrophilic carbon atom of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde and the nucleophile. The reaction of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde with nucleophiles can be used to synthesize a variety of compounds, including pharmaceuticals and fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde are not well understood. 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde has been used in the synthesis of pharmaceuticals, and some of these drugs have been found to have physiological effects on humans. However, the effects of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde itself on humans have not been studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde in laboratory experiments is that it is relatively inexpensive and readily available. In addition, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is a versatile reagent, and can be used in a variety of reactions. However, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is a toxic compound, and should be handled with caution.

Future Directions

Further research is needed to better understand the biochemical and physiological effects of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde. In addition, further research is needed to explore the potential applications of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde in the synthesis of pharmaceuticals and fluorinated compounds. Finally, further research is needed to explore the potential of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde as a starting material for the synthesis of other compounds.

Synthesis Methods

5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde can be synthesized by a number of methods. The most commonly used method is the reaction of 5-fluoro-2-methylpyridine with trifluoromethyl iodide. This reaction yields 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde in high yields and is relatively inexpensive. Other methods for the synthesis of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde include the reaction of 5-fluoro-2-methylpyridine with bromotrifluoromethane, and the reaction of 5-fluoro-2-methylpyridine with trifluoromethanesulfonyl chloride.

Scientific Research Applications

5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is a useful reagent in organic synthesis, and has been used in the synthesis of a number of compounds. 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde has been used in the synthesis of a number of pharmaceuticals, including the anti-convulsant drug lamotrigine, the antidepressant drug fluoxetine, and the anti-malarial drug mefloquine. 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde has also been used in the synthesis of a number of fluorinated compounds, including the fluorinated surfactant perfluorooctanesulfonate, and the fluorinated polymer polytetrafluoroethylene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde involves the introduction of a fluorine and trifluoromethyl group onto a pyridine ring, followed by the oxidation of the resulting alcohol to form the aldehyde.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "5-fluoro-6-(trifluoromethyl)pyridine", "Sodium hydride", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid" ], "Reaction": [ "Step 1: React 3-pyridinecarboxaldehyde with sodium hydride and bromine to form 5-bromo-6-(trifluoromethyl)pyridin-3-ol.", "Step 2: React 5-bromo-6-(trifluoromethyl)pyridin-3-ol with hydrogen peroxide and sodium hydroxide to form 5-fluoro-6-(trifluoromethyl)pyridin-3-ol.", "Step 3: React 5-fluoro-6-(trifluoromethyl)pyridin-3-ol with acetic acid and sodium hydroxide to form 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde." ] }

CAS RN

1260666-71-4

Product Name

5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde

Molecular Formula

C7H3F4NO

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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